molecular formula C11H8FNO2 B15069110 8-Fluoro-7-methylquinoline-4-carboxylic acid CAS No. 1420793-98-1

8-Fluoro-7-methylquinoline-4-carboxylic acid

Cat. No.: B15069110
CAS No.: 1420793-98-1
M. Wt: 205.18 g/mol
InChI Key: YZJROMHIOXARPI-UHFFFAOYSA-N
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Description

8-Fluoro-7-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-7-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3-fluoroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-7-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

8-Fluoro-7-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.

    Biology: The compound is studied for its potential antibacterial and antiviral activities.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for antimalarial and anticancer agents.

    Industry: It is used in the development of materials such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 8-Fluoro-7-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit the function of bacterial enzymes, leading to antibacterial effects. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

  • 7-Fluoro-2-methylquinoline-4-carboxylic acid
  • Fluoroquine
  • Mefloquine
  • Brequinar

Comparison: 8-Fluoro-7-methylquinoline-4-carboxylic acid is unique due to the specific position of the fluorine and methyl groups on the quinoline ring. This structural arrangement enhances its biological activity compared to other similar compounds. For instance, fluoroquine and mefloquine are well-known antimalarial drugs, but the presence of the carboxylic acid group in this compound provides additional sites for chemical modification, potentially leading to new therapeutic applications .

Properties

CAS No.

1420793-98-1

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

8-fluoro-7-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-2-3-7-8(11(14)15)4-5-13-10(7)9(6)12/h2-5H,1H3,(H,14,15)

InChI Key

YZJROMHIOXARPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)C(=O)O)F

Origin of Product

United States

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